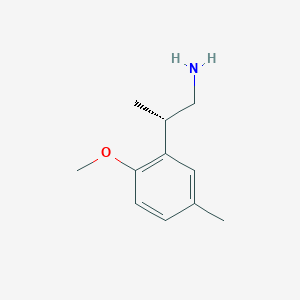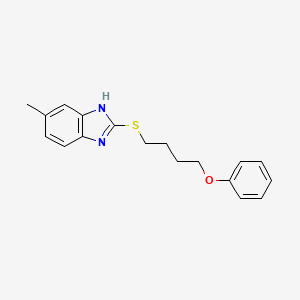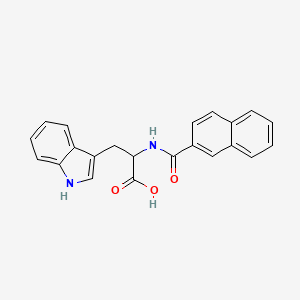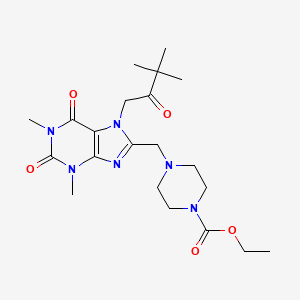
(2S)-2-(2-Methoxy-5-methylphenyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(2-Methoxy-5-methylphenyl)propan-1-amine, also known as O-Desmethyltramadol, is a synthetic opioid analgesic drug that acts as a μ-opioid receptor agonist. It is a metabolite of tramadol, a widely used pain medication. This compound has gained significant attention in the scientific community due to its potential as a therapeutic agent for the treatment of pain and other medical conditions.
Wirkmechanismus
(2S)-2-(2-Methoxy-5-methylphenyl)propan-1-amine acts as a μ-opioid receptor agonist, which means that it binds to and activates these receptors in the brain and spinal cord. This activation leads to the inhibition of pain signals, resulting in pain relief. Additionally, this compound has been shown to have an antidepressant effect, which may be due to its ability to increase the levels of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
Studies have shown that (2S)-2-(2-Methoxy-5-methylphenyl)propan-1-amine has a similar potency to tramadol in terms of pain relief, but with a lower risk of adverse effects such as respiratory depression and addiction. This compound has also been shown to have a longer duration of action than tramadol, which may make it a more effective pain medication.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2S)-2-(2-Methoxy-5-methylphenyl)propan-1-amine in lab experiments is its high potency and selectivity for μ-opioid receptors, which makes it a useful tool for studying the mechanisms of opioid receptor activation and signaling. However, one limitation of using this compound is its potential for abuse, which may make it difficult to control in certain experimental settings.
Zukünftige Richtungen
Future research on (2S)-2-(2-Methoxy-5-methylphenyl)propan-1-amine may focus on its potential as a therapeutic agent for the treatment of other medical conditions, such as depression and anxiety. Additionally, studies may investigate the safety and efficacy of this compound in comparison to other opioid drugs, as well as its potential for abuse and addiction. Further research may also explore the mechanisms of action of this compound, including its effects on neurotransmitter systems in the brain.
Synthesemethoden
The synthesis of (2S)-2-(2-Methoxy-5-methylphenyl)propan-1-amine involves the reduction of tramadol, which is achieved through the use of various reducing agents such as lithium aluminum hydride or sodium borohydride. The resulting product is then purified through a series of chromatography techniques to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
Research on (2S)-2-(2-Methoxy-5-methylphenyl)propan-1-amine has focused on its potential as a therapeutic agent for the treatment of pain, depression, and anxiety. Studies have shown that this compound has a high affinity for μ-opioid receptors and can effectively alleviate pain, without producing the adverse effects associated with other opioid drugs.
Eigenschaften
IUPAC Name |
(2S)-2-(2-methoxy-5-methylphenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8-4-5-11(13-3)10(6-8)9(2)7-12/h4-6,9H,7,12H2,1-3H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUZRYQJIVIHBE-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)[C@H](C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(2-Methoxy-5-methylphenyl)propan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide](/img/structure/B2885965.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3-(4-methylsulfonylphenyl)propanamide](/img/structure/B2885966.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide](/img/structure/B2885967.png)
![1-Benzhydryl-3-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)urea](/img/structure/B2885968.png)

![6-Cyclopropyl-2-[1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2885970.png)


![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3-methyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2885974.png)
![5-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide](/img/structure/B2885975.png)
![7-(3-chlorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2885976.png)